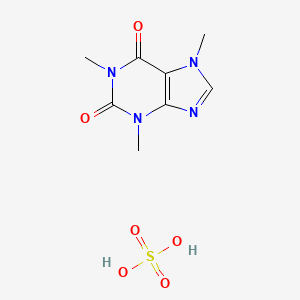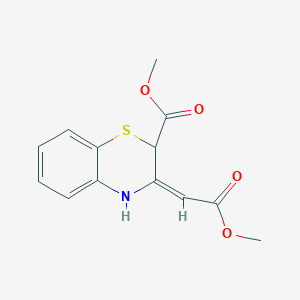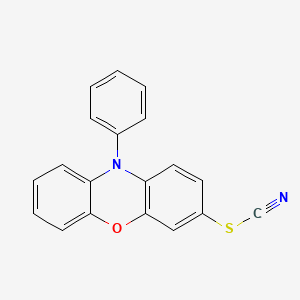
10-Phenyl-10H-phenoxazin-3-yl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Phenyl-10H-phenoxazin-3-yl thiocyanate is an organic compound with the molecular formula C₁₉H₁₂N₂OS. It is a derivative of phenoxazine, a heterocyclic compound known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysis, dye-sensitized solar cells, and chemotherapy
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Phenyl-10H-phenoxazin-3-yl thiocyanate typically involves the reaction of 10-Phenyl-10H-phenoxazine with thiocyanate reagents under controlled conditions. One common method includes the use of thiocyanogen (SCN₂) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
10-Phenyl-10H-phenoxazin-3-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to an amine group.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halides and alkoxides.
Wissenschaftliche Forschungsanwendungen
10-Phenyl-10H-phenoxazin-3-yl thiocyanate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 10-Phenyl-10H-phenoxazin-3-yl thiocyanate involves its interaction with molecular targets and pathways:
Photoredox Catalysis: The compound acts as a catalyst by absorbing light and transferring electrons to substrates, facilitating redox reactions.
Biological Activity: Its antioxidant properties involve scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Phenyl-10H-phenothiazine: Similar in structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
10-Phenyl-10H-phenoxazine: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
10-Phenyl-10H-phenoxasilin: Contains a silicon atom in the heterocyclic ring, leading to different electronic properties.
Eigenschaften
CAS-Nummer |
71041-10-6 |
|---|---|
Molekularformel |
C19H12N2OS |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(10-phenylphenoxazin-3-yl) thiocyanate |
InChI |
InChI=1S/C19H12N2OS/c20-13-23-15-10-11-17-19(12-15)22-18-9-5-4-8-16(18)21(17)14-6-2-1-3-7-14/h1-12H |
InChI-Schlüssel |
VLEPIOHELZMFEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)SC#N)OC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


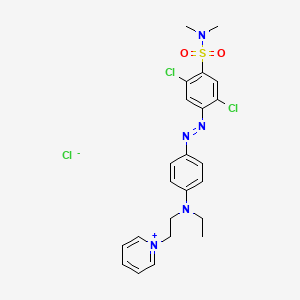
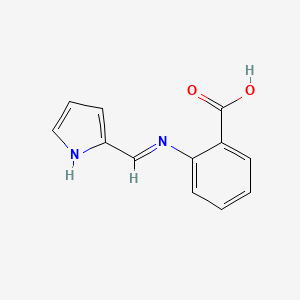
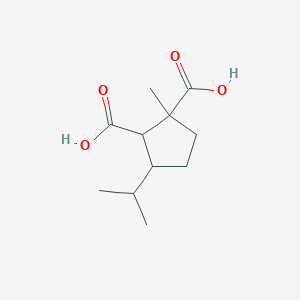
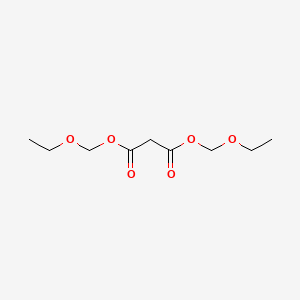
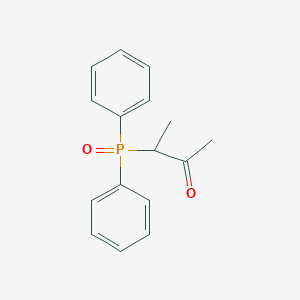
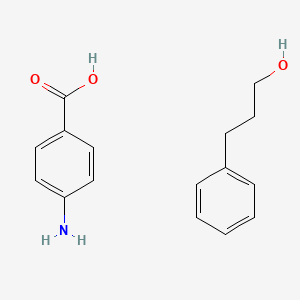
![Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate](/img/structure/B14476068.png)

![2-Naphthalenesulfonic acid, 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-](/img/structure/B14476083.png)
![(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14476090.png)
![1,1'-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene)](/img/structure/B14476094.png)
![2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol](/img/structure/B14476100.png)
